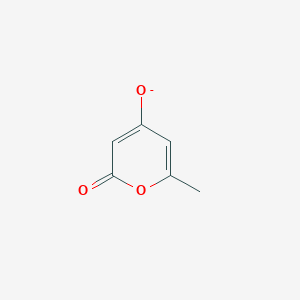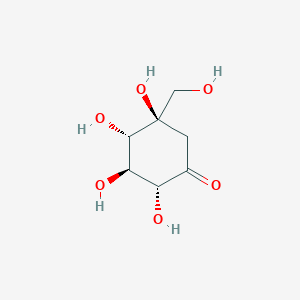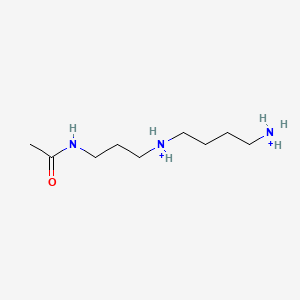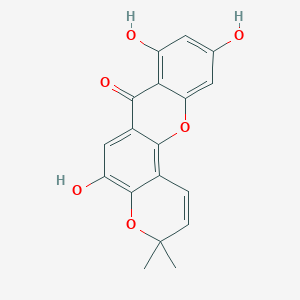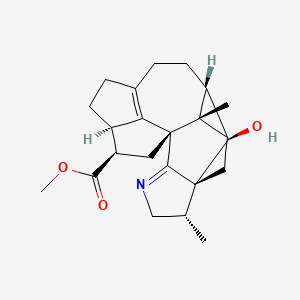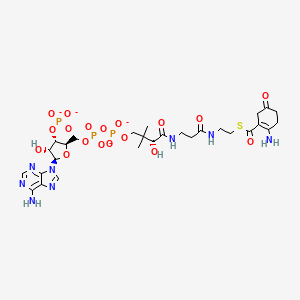
2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) is an acyl-CoA(4-) species arising from deprotonation of the phosphate and diphosphate OH groups of 2-amino-5-oxocyclohex-1-enecarbonyl-CoA; major species at pH 7.3. It is a conjugate base of a 2-amino-5-oxocyclohex-1-enecarbonyl-CoA.
Applications De Recherche Scientifique
Biochemical Properties and Reaction Products
2-Amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) has been studied for its involvement in biochemical reactions, particularly in the context of flavoenzymes. One study identifies it as a reaction product formed from 2-aminobenzoyl-CoA in an oxygen- and NAD(P)H-dependent conversion catalyzed by a flavoenzyme from a Pseudomonas species. This compound is notable for its instability, tending to hydrolyze and decarboxylate readily at certain pH levels (Langkau et al., 1990).
Enzyme Mechanisms
In-depth mechanistic studies have been conducted on enzymes like 2-aminobenzoyl-CoA monooxygenase/reductase, where 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) is a key product. These studies utilize techniques such as NMR spectroscopy to understand the enzyme's function and the transformation of its substrates, revealing insights into the monooxygenation process and the role of this compound in it (Hartmann et al., 1999).
Synthesis and Chemical Analysis
Research has also been directed towards synthesizing and analyzing compounds related to 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-). For instance, studies on the synthesis of enaminones, which have structures related to this compound, provide insights into structure-activity correlations, aiding in the understanding of their chemical properties and potential applications (Scott et al., 1993).
Applications in Peptide Chemistry
The compound has implications in peptide chemistry, particularly in the study of cyclohexylether-δ-peptides. These studies focus on the folding propensity of such peptides, which are structurally related to 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-). Understanding these folding mechanisms can be crucial for designing novel peptide-based drugs or biomolecules (Arndt et al., 2004).
Insights into Amino Acid Mimicry
There is research exploring the use of cyclohexene derivatives as mimics for natural amino acids in biochemical processes. This research can provide valuable insights into how similar compounds, like 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-), can be used to simulate or replace amino acids in biological systems (Jarho et al., 2004).
Propriétés
Nom du produit |
2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) |
|---|---|
Formule moléculaire |
C28H39N8O18P3S-4 |
Poids moléculaire |
900.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-(2-amino-5-oxocyclohexene-1-carbonyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C28H43N8O18P3S/c1-28(2,22(40)25(41)32-6-5-18(38)31-7-8-58-27(42)15-9-14(37)3-4-16(15)29)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)36-13-35-19-23(30)33-12-34-24(19)36/h12-13,17,20-22,26,39-40H,3-11,29H2,1-2H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/p-4/t17-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
CNGNJOBQFRZLRY-TYHXJLICSA-J |
SMILES isomérique |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O |
SMILES canonique |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)
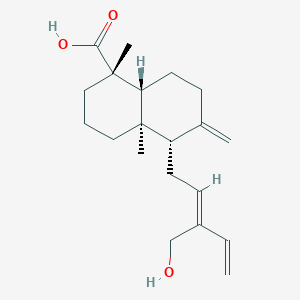
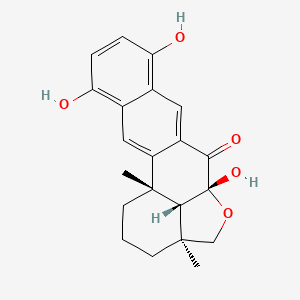

![5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->6)]hexopyranoside](/img/structure/B1265243.png)
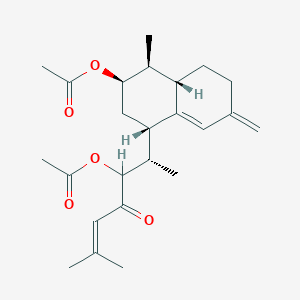
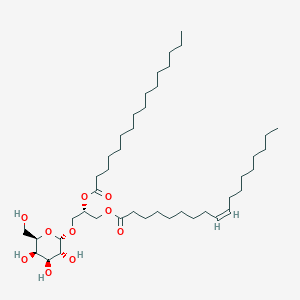
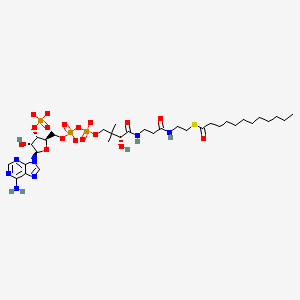
![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)
